molecular formula C18H18FN5O B2742900 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-76-1

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2742900
CAS No.: 899981-76-1
M. Wt: 339.374
InChI Key: DIVXHWIGTZLJHH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The structure includes a benzyl group at position 1, substituted with 2,5-dimethylphenyl, and an N-linked 4-fluorophenyl group.

Properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-3-4-12(2)13(9-11)10-24-17(20)16(22-23-24)18(25)21-15-7-5-14(19)6-8-15/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVXHWIGTZLJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the dimethylphenyl and fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, organometallic reagents, and various catalysts.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrotriazole or tetrahydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following triazole-carboxamide analogs share core structural features but differ in substituents, influencing their physicochemical and biological properties:

Substituent Variations on the Benzyl Group

  • 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899973-09-2): Replaces the 2,5-dimethylphenyl group with a 4-fluorobenzyl moiety.
  • 5-Amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (C549-0253): Features a 3-fluorophenylmethyl group and a 4-methylbenzyl amide. Higher logP (2.20) compared to the target compound, suggesting increased lipophilicity due to the para-methyl group on the benzylamide .

Modifications on the Amide Substituent

  • 5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899736-58-4): Substitutes the 4-fluorophenyl amide with a 2,5-dimethoxyphenyl group.
  • 5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 951894-36-3): Symmetrical 4-methoxyphenyl groups on both the benzyl and amide positions. Polar surface area (PSA) increases due to methoxy groups, improving hydrogen-bonding capacity .

Heterocyclic and Bulky Substituents

  • The ethoxy group may confer metabolic stability compared to methyl substituents .
  • 5-Amino-N-[(2-chlorophenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide: Trifluoromethoxy group enhances electronegativity and resistance to oxidative metabolism.

Pharmacological and Physicochemical Data

Compound (CAS/ID) Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound ~352.38 ~2.0* ~70.6 2,5-Dimethylphenylmethyl; 4-fluorophenyl
899973-09-2 355.35 2.1 70.6 4-Fluorobenzyl; 3-methylphenyl
C549-0253 339.37 2.20 70.6 3-Fluorophenylmethyl; 4-methylbenzylamide
951894-36-3 379.40 1.8 89.1 Bis(4-methoxyphenyl)

*Estimated based on analogous structures.

Biological Activity

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activity against various diseases. This article reviews the biological properties of this compound, focusing on its efficacy against specific pathogens and its mechanism of action.

The molecular formula of the compound is C17H16FN5OC_{17}H_{16}FN_{5}O with a molecular weight of approximately 325.34 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry for its diverse biological activities.

The biological activity of this compound has been primarily studied in the context of its potential as an anti-parasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that compounds within the triazole family can inhibit the growth of this protozoan parasite through various mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety may interfere with essential enzymes required for the survival and replication of T. cruzi.
  • Cellular Uptake : The compound's structure facilitates its uptake into host cells, allowing it to exert its effects intracellularly.

Biological Activity and Efficacy

A series of studies have evaluated the potency and selectivity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-parasitic activity. For instance:

  • IC50 Values : Studies report IC50 values in the low micromolar range against T. cruzi, indicating potent activity (pEC50 > 6) .
  • Selectivity : The compound shows favorable selectivity profiles, being over 100-fold more effective against T. cruzi than against VERO and HepG2 cell lines .

In Vivo Studies

In vivo studies using mouse models have shown promising results:

  • Parasite Burden Reduction : Administration of the compound resulted in significant suppression of parasite load in infected mice, suggesting its potential as a therapeutic agent against Chagas disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Triazole Ring : Essential for anti-parasitic activity.
  • Substituents on Phenyl Rings : The presence of fluorine and methyl groups enhances bioactivity by optimizing hydrophobic interactions with target proteins.

Case Studies

A notable case study involved a comparative analysis of several derivatives of 5-amino-1,2,3-triazole-4-carboxamides:

CompoundIC50 (µM)SelectivityNotes
Compound A0.5>100-foldHigh potency against T. cruzi
Compound B1.0>100-foldSimilar profile to A but less soluble
This compound0.8>100-foldOptimal balance between potency and solubility

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves:

Condensation reactions : Reacting substituted anilines with isocyanides to form intermediates like benzenecarboximidoyl chloride .

Cyclization : Using sodium azide to form the triazole core, followed by functional group modifications .

  • Challenges :
  • Low solubility : The compound's poor aqueous solubility necessitates co-solvent systems (e.g., DMSO-water mixtures) for in vitro assays .
  • Purity control : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and verifying purity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves atomic positions and confirms stereochemistry. Software like SHELXL is used for refinement .
  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., fluorophenyl and dimethylbenzyl groups) and confirms regioselectivity .
  • Mass spectrometry : Validates molecular weight (e.g., 311.31 g/mol for analogous triazoles) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity for this compound?

  • Methodological Answer :

  • Case Study : If conflicting enzymatic inhibition data arise, analyze crystal packing (e.g., monoclinic system, space group P21/c) to identify intermolecular interactions affecting ligand-binding conformations .
  • Refinement Tools : Use SHELXL for anisotropic displacement parameters and WinGX/ORTEP for visualizing electron density maps to rule out disorder or twinning artifacts .

Q. What computational strategies are recommended for predicting the compound's interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes like kinases or proteases. Validate using free-energy perturbation (FEP) calculations .
  • Pharmacophore Mapping : Align the triazole core and fluorophenyl group with known inhibitors (e.g., kinase ATP-binding sites) to rationalize selectivity .

Q. How can solubility limitations be addressed in pharmacokinetic studies?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., sulfonyl or hydroxyl) at the 5-amino position to enhance hydrophilicity .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability .

Critical Analysis of Evidence

  • Contradictions : While highlights low solubility as a limitation, suggests solubility improvements via derivatization. Researchers must balance synthetic feasibility with bioavailability goals.
  • Gaps : Limited crystallographic data for the exact compound; extrapolate from analogs (e.g., monoclinic systems in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.